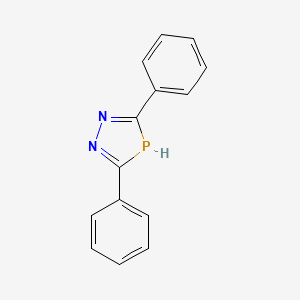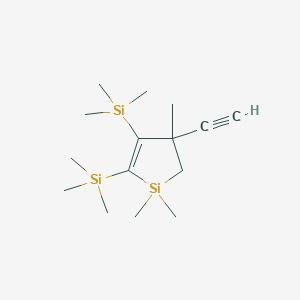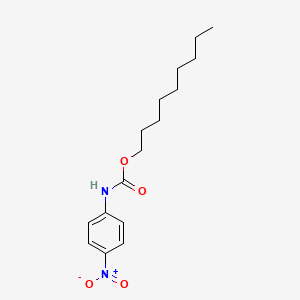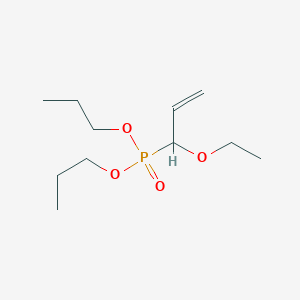![molecular formula C15H23NO2 B14346104 1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one CAS No. 93390-72-8](/img/structure/B14346104.png)
1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one is an organic compound that features a phenolic hydroxyl group, a ketone, and a di(propan-2-yl)amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxyacetophenone and di(propan-2-yl)amine.
Reaction Steps:
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers or esters depending on the substituent.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of Mannich reactions and their mechanisms.
Biology and Medicine:
- Potential applications in drug development due to its structural similarity to biologically active compounds.
- Investigated for its antioxidant properties due to the presence of the phenolic hydroxyl group.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Acts as a precursor for the synthesis of various functional materials.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the di(propan-2-yl)amino group can interact with enzymes and receptors, potentially modulating their activity.
Molecular Targets and Pathways:
- The compound may target enzymes involved in oxidative stress pathways, acting as an antioxidant.
- It can also interact with receptors in the central nervous system, influencing neurotransmitter activity.
相似化合物的比较
4-Hydroxyacetophenone: Shares the phenolic hydroxyl and ketone groups but lacks the di(propan-2-yl)amino group.
Di(propan-2-yl)amine: Contains the di(propan-2-yl)amino group but lacks the phenolic hydroxyl and ketone groups.
Uniqueness:
- The combination of the phenolic hydroxyl, ketone, and di(propan-2-yl)amino groups in a single molecule provides unique chemical reactivity and potential biological activity.
- This structural combination is not commonly found in other compounds, making it a valuable target for research and development.
属性
CAS 编号 |
93390-72-8 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
1-[3-[[di(propan-2-yl)amino]methyl]-4-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C15H23NO2/c1-10(2)16(11(3)4)9-14-8-13(12(5)17)6-7-15(14)18/h6-8,10-11,18H,9H2,1-5H3 |
InChI 键 |
VAPQNHIGMYSLJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1=C(C=CC(=C1)C(=O)C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)




![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
